Cas no 38869-19-1 (Lithium;pentanoate)

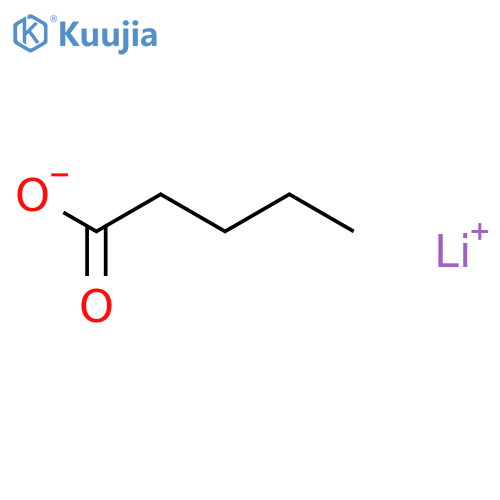

Lithium;pentanoate structure

商品名:Lithium;pentanoate

Lithium;pentanoate 化学的及び物理的性質

名前と識別子

-

- Lithium valerate

- lithium pentanoate

- Lithium n-pentanoate

- Pentanoic acid, lithium salt

- CTK1C3308

- EINECS 254-162-4

- AG-F-37159

- LITHIUM VALERATE,PURIFIED

- lithium

- pentanoate

- lithium;pentanoate

- 4PKI8M50A4

- AKOS003025618

- PENTANOIC ACID, LITHIUM SALT (1:1)

- SCHEMBL106300

- NS00089588

- 38869-19-1

- DTXSID90192120

- UNII-4PKI8M50A4

- Lithium;pentanoate

-

- インチ: InChI=1S/C5H10O2.Li/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1

- InChIKey: KDDRURKXNGXKGE-UHFFFAOYSA-M

- ほほえんだ: [Li+].CCCCC(=O)[O-]

計算された属性

- せいみつぶんしりょう: 108.07600

- どういたいしつりょう: 108.07625796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 63.4

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.1Ų

じっけんとくせい

- PSA: 40.13000

- LogP: -0.07350

Lithium;pentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | L5623-25GM |

Lithium Valerate |

38869-19-1 | purified | 25gm |

$59.62 | 2023-09-19 | |

| City Chemical | L5623-100GM |

Lithium Valerate |

38869-19-1 | purified | 100gm |

$197.47 | 2023-09-19 |

Lithium;pentanoate 関連文献

-

1. Water

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量